(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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Overview
Description
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({3-METHOXY-4-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({3-METHOXY-4-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imine and thiazolidinone rings. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({3-METHOXY-4-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({3-METHOXY-4-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({3-METHOXY-4-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Thiazolidinones: Compounds with similar core structures but different substituents, exhibiting varied biological activities.
Uniqueness
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({3-METHOXY-4-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a thiazolidinone core with chlorophenyl and nitrophenyl groups makes it a versatile compound for various applications.
Biological Activity
The compound (5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial activities.
Biological Activity Overview
Thiazolidinone derivatives have been extensively studied for their biological properties. The specific compound exhibits a range of activities:
- Anticancer Activity : Thiazolidinone derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Recent studies indicate that modifications in the thiazolidinone scaffold can enhance anticancer efficacy against various cancer cell lines, including leukemia and breast cancer .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Thiazolidinones are known to exhibit significant action against bacterial and fungal pathogens, which could be attributed to their ability to interfere with microbial metabolism .
- Antioxidant Activity : The presence of specific substituents in the thiazolidinone structure contributes to its antioxidant properties, which are crucial in mitigating oxidative stress-related cellular damage .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that this compound can halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating .
Case Studies
Recent research has highlighted the effectiveness of thiazolidinone derivatives in clinical settings:
- Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on multiple cancer cell lines. The results indicated that certain derivatives exhibited low toxicity towards normal cells while effectively reducing viability in malignant cells .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazolidinones against Candida albicans and Staphylococcus aureus. The findings revealed that some derivatives displayed MIC values comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibition of proliferation in leukemia and breast cancer cells | |
Antimicrobial | Effective against Candida albicans | |
Antioxidant | Reduces oxidative stress in cells |
Table 2: Structure-Activity Relationship (SAR)
Properties
Molecular Formula |
C24H18ClN3O5S |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18ClN3O5S/c1-32-21-12-15(10-11-20(21)33-14-16-6-2-5-9-19(16)28(30)31)13-22-23(29)27-24(34-22)26-18-8-4-3-7-17(18)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+ |
InChI Key |
PEFLACRRHIHKOW-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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